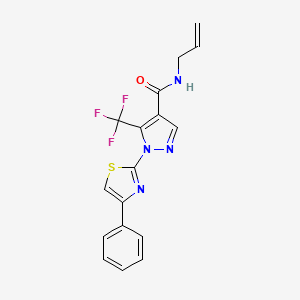
N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound combines a pyrazole ring with thiazole and trifluoromethyl substituents, which are known to enhance pharmacological properties.
Chemical Structure
The molecular formula of this compound is C17H15F3N4OS. The compound's structure can be analyzed for its functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including N-allyl compounds, exhibit promising anticancer properties. A study assessed several phenylaminopyrazole derivatives against various cancer cell lines (MCF7, A549, HeLa, etc.) using the MTT assay. Although initial results showed no significant cytotoxic effects at 10 µM concentration, the structural modifications in pyrazoles suggest potential for enhanced activity through further optimization .
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects, often acting as COX inhibitors. Some derivatives have shown stronger inhibition than celecoxib, a well-known anti-inflammatory drug. The mechanism typically involves reducing pro-inflammatory cytokines such as TNFα and NO . The thiazole component in N-allyl derivatives may further enhance this activity due to its ability to modulate immune responses.
Antibacterial and Antifungal Activities
Pyrazoles have demonstrated antibacterial properties by inhibiting the proliferation of Gram-positive and Gram-negative bacteria. The mechanisms include interference with DNA gyrase and dihydrofolate reductase (DHFR) pathways . Additionally, some thiazole-containing compounds have shown antifungal activity, suggesting that N-allyl derivatives may also possess similar properties.
Case Studies
- Antiproliferative Activity Assessment : A study evaluated the antiproliferative effects of various pyrazole derivatives on tumor cell lines. The results indicated that while some compounds exhibited moderate growth inhibition, others were non-cytotoxic to normal cells .
- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, indicating their potential therapeutic use in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of N-allyl derivatives can be influenced by:
- Substituent Effects : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
- Thiazole Ring : This moiety is known for its ability to interact with various biological targets, contributing to both anticancer and anti-inflammatory activities.
Research Findings
Recent studies highlight the versatility of pyrazole derivatives in drug development:
- Anticancer Agents : Certain modifications led to enhanced activity against specific cancer types.
- COX Inhibition : Some compounds showed dual activity as analgesics and anti-inflammatories.
Data Table
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anticancer | N-Aryl Pyrazoles | No significant cytotoxicity |
| Anti-inflammatory | Pyrazole Derivatives | Strong COX inhibition |
| Antibacterial | Pyrazole Compounds | Effective against Gram-positive |
| Antifungal | Thiazole-Pyrazole Derivatives | Moderate antifungal activity |
Eigenschaften
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c1-2-8-21-15(25)12-9-22-24(14(12)17(18,19)20)16-23-13(10-26-16)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBDQLOHHGBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














